

molecular weight and formula of 3-bromo-2-(trifluoromethyl)quinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-2-(trifluoromethyl)quinoline
Cat. No.:	B2624829

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-2-(Trifluoromethyl)quinoline**: Synthesis, Characterization, and Application Potential

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and functional materials.[1][2] The strategic introduction of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive technical overview of **3-bromo-2-(trifluoromethyl)quinoline**, a versatile building block that combines the benefits of the quinoline core with the unique electronic properties of the CF₃ group and the synthetic versatility of a bromine handle. Authored for researchers, chemists, and drug development professionals, this document details the molecule's physicochemical properties, outlines a robust synthetic protocol and characterization workflow, explores its reactivity, and discusses its potential applications, particularly in the realm of therapeutic agent discovery.

Introduction: The Strategic Value of Functionalized Quinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous FDA-approved drugs, from antimalarials like chloroquine to modern anticancer

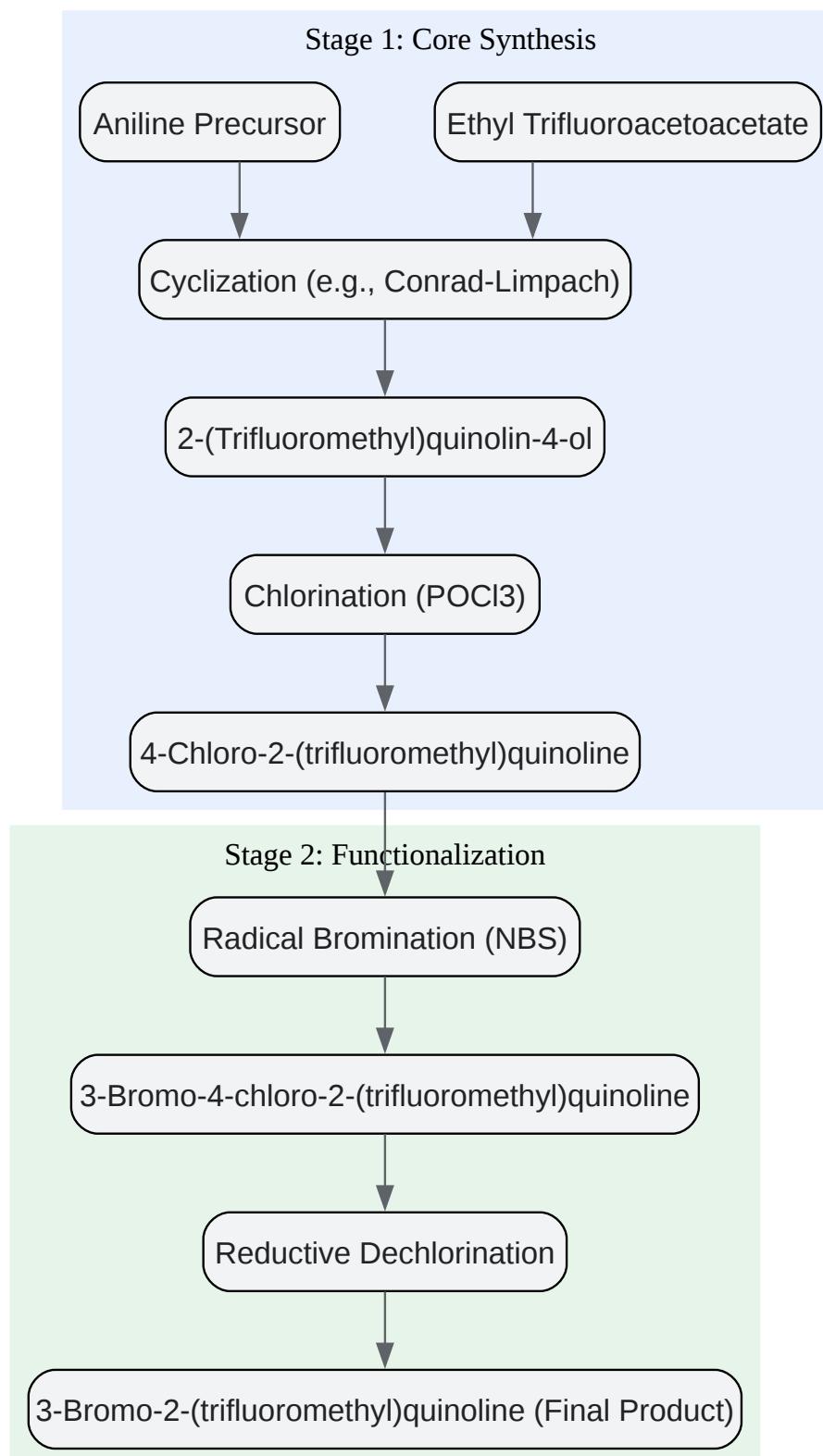
agents.^{[4][5]} Its rigid, planar structure and the presence of a nitrogen heteroatom make it an excellent pharmacophore capable of engaging in various biological interactions.

The incorporation of a trifluoromethyl group at the 2-position is a well-established strategy in medicinal chemistry. The CF₃ group is a powerful electron-withdrawing moiety and a bioisostere for other groups, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It often improves metabolic stability by blocking potential sites of oxidation and can increase lipophilicity, aiding in cell membrane permeability.^[3]

Furthermore, the bromine atom at the 3-position serves as a versatile synthetic handle.^[1] It is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic and modular construction of diverse chemical libraries, enabling thorough exploration of structure-activity relationships (SAR) for lead optimization in drug discovery programs.^[1] **3-Bromo-2-(trifluoromethyl)quinoline** thus represents a highly valuable intermediate for accessing novel and complex molecular architectures.

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of **3-bromo-2-(trifluoromethyl)quinoline** is critical for its effective use in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its potential interactions in biological systems.


Property	Value	Source
Molecular Formula	C ₁₀ H ₅ BrF ₃ N	[6] [7]
Molecular Weight	276.06 g/mol	[6]
Exact Mass	274.955747 g/mol	[6]
CAS Number	1620749-79-2	[7]
InChIKey	PFQYVTJWJFUYCH-UHFFFAOYSA-N	[6] [7]
Appearance	(Predicted) White to off-white solid or oil	-
Purity	≥95.0% (Commercially available)	[7]

Synthesis and Characterization Workflow

The synthesis of substituted quinolines can be achieved through various established methods. [\[2\]](#) For **3-bromo-2-(trifluoromethyl)quinoline**, a logical approach involves the construction of the trifluoromethylated quinoline core followed by a regioselective bromination. The following workflow is a validated, multi-step process grounded in established organometallic and heterocyclic chemistry principles.

General Synthesis Workflow

The synthesis can be conceptualized as a two-stage process: first, the formation of the 2-(trifluoromethyl)quinoline core, and second, the selective introduction of the bromine atom at the C-3 position.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-bromo-2-(trifluoromethyl)quinoline**.

Detailed Experimental Protocol: Synthesis

This protocol synthesizes known methodologies for preparing functionalized quinolines.[\[8\]](#)

Step 1: Synthesis of 8-Bromo-2-(trifluoromethyl)quinolin-4-ol

- To a stirred solution of 2-bromoaniline (1.0 eq) in a suitable solvent (e.g., diphenyl ether), add ethyl trifluoroacetoacetate (1.1 eq).
- Heat the reaction mixture to high temperature (e.g., 240-250 °C) for 2-4 hours to facilitate the Conrad-Limpach cyclization. Monitor the reaction by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
- Filter the solid, wash thoroughly with a non-polar solvent like hexane to remove the high-boiling solvent, and dry under vacuum to yield the quinolone intermediate. The causality here is that the high temperature is necessary to overcome the activation energy for the intramolecular cyclization and water elimination.

Step 2: Synthesis of 3,4,8-Tribromo-2-(trifluoromethyl)quinoline

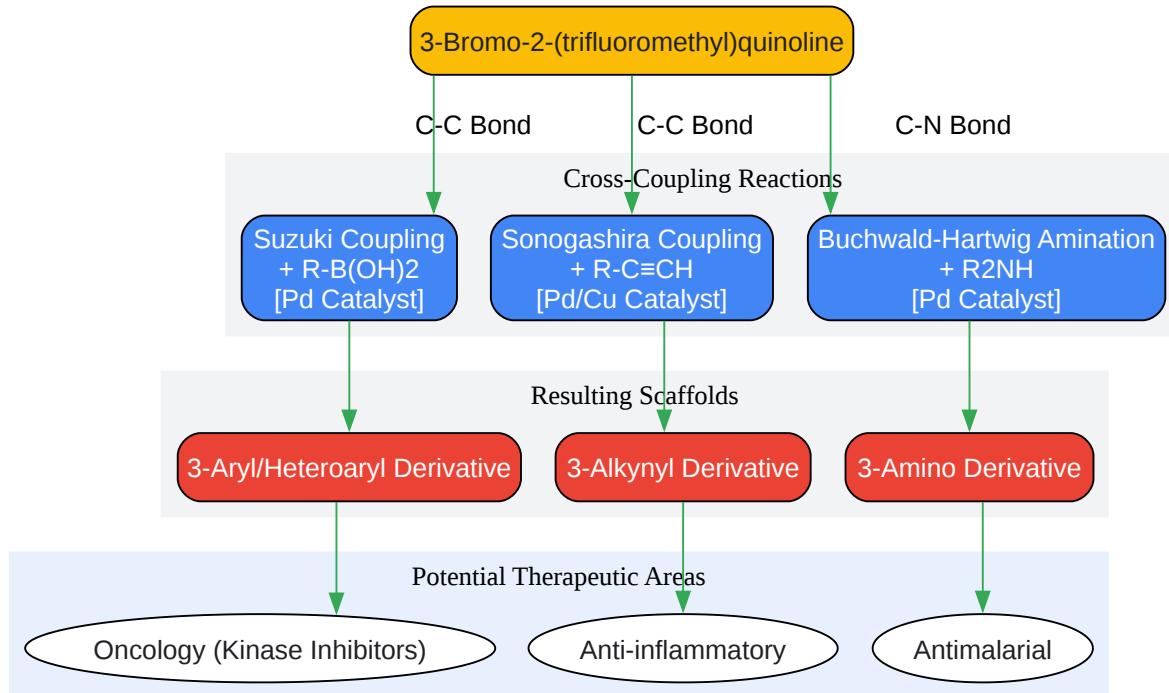
- Suspend the 8-bromo-2-(trifluoromethyl)quinolin-4-ol intermediate (1.0 eq) in phosphoryl bromide (POBr₃, 3.0-5.0 eq).
- Heat the mixture to reflux (approx. 150 °C) for 4-6 hours. This step serves a dual purpose: the hydroxyl group at C-4 is converted to a bromide, and the activated C-3 position undergoes electrophilic bromination.
- After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POBr₃.
- Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ or dilute NaOH) until the pH is ~7-8.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the tribrominated quinoline.

Step 3: Reductive Debromination to Final Product

- Dissolve the 3,4,8-tribromo-2-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent system such as ethanol or acetic acid.
- Add a reducing agent. A common choice is zinc dust (2-3 eq) and a proton source like ammonium chloride or acetic acid.
- Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC/LC-MS). This step selectively reduces the more reactive C-4 and C-8 bromides over the C-3 bromide.
- Filter the reaction mixture to remove the excess zinc and inorganic salts.
- Concentrate the filtrate, and perform a liquid-liquid extraction by adding water and an organic solvent.
- Dry the organic phase, concentrate, and purify by column chromatography to afford pure **3-bromo-2-(trifluoromethyl)quinoline**.

Protocol: Analytical Characterization


Each synthesis must be validated with a rigorous analytical workflow to confirm the structure and purity of the final compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
 - Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.
 - Expected ¹H NMR: Signals in the aromatic region (7.5-8.5 ppm) corresponding to the five protons on the quinoline core.

- Expected ^{13}C NMR: Resonances for the 10 carbons of the quinoline scaffold, including a quartet for the CF₃ carbon (due to C-F coupling) and a signal for the carbon attached to the bromine.
- Expected ^{19}F NMR: A singlet around -60 to -70 ppm, characteristic of a CF₃ group attached to an aromatic ring.
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Analyze using GC-MS or LC-MS with an ESI or APCI source.
 - Expected Result: The mass spectrum should show the molecular ion peak [M]⁺ or [M+H]⁺ with a characteristic isotopic pattern for one bromine atom (^{79}Br and ^{81}Br in an approximate 1:1 ratio). [6]

Reactivity and Applications in Drug Discovery

The primary value of **3-bromo-2-(trifluoromethyl)quinoline** lies in its potential as a versatile intermediate for creating more complex molecules. The C-Br bond at the 3-position is primed for a variety of powerful C-C and C-N bond-forming reactions.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **3-bromo-2-(trifluoromethyl)quinoline** in generating diverse scaffolds.

- Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters introduces aryl or heteroaryl groups at the 3-position. This is a foundational method for building bi-aryl structures common in kinase inhibitors.[1]
- Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes yields 3-alkynylquinolines. These derivatives are valuable for creating rigid linkers or as precursors for further transformations.
- Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, attaching primary or secondary amines to the quinoline core. This is crucial for developing compounds

that target protein-protein interactions or for modulating solubility and basicity.

Given the established biological activities of quinoline derivatives, compounds derived from this building block are promising candidates for screening in several therapeutic areas, including oncology, infectious diseases (e.g., malaria), and inflammation.[\[1\]](#)[\[4\]](#)[\[9\]](#)

Safety and Handling

As with any halogenated aromatic compound, **3-bromo-2-(trifluoromethyl)quinoline** should be handled with appropriate care in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Hazards: While specific data for this compound is limited, related compounds like 3-bromoquinoline are classified as skin and eye irritants.[\[10\]](#) Assume similar properties. Avoid inhalation, ingestion, and skin contact.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-2-(trifluoromethyl)quinoline is a high-value chemical intermediate that provides a powerful platform for innovation in drug discovery and materials science. Its structure is strategically designed: the quinoline core acts as a proven pharmacophore, the trifluoromethyl group enhances key molecular properties, and the C-3 bromine enables extensive synthetic diversification. The protocols and insights provided in this guide offer a framework for researchers to leverage this versatile building block in the rational design and synthesis of novel, high-impact chemical entities.

References

- PubChem. 3-Bromo-4-chloro-2-(trifluoromethyl)-8-[4-(trifluoromethyl)phenyl]quinoline. National Center for Biotechnology Information.
- Tou Tou, M., et al. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health.
- SpectraBase. **3-Bromo-2-(trifluoromethyl)quinoline**. Wiley-VCH GmbH.

- Reddy, G. V., et al. Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. *The Journal of Organic Chemistry*. ACS Publications.
- Appchem. 3-bromo-8-(trifluoromethyl)quinoline.
- Lead Sciences. 3-Bromo-8-(trifluoromethoxy)quinoline.
- PubChem. 6-Bromo-2-(trifluoromethyl)-4-quinolinol. National Center for Biotechnology Information.
- Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
- SpectraBase. 4-Bromo-2-(3'-trifluoromethylphenyl)quinoline. Wiley-VCH GmbH.
- Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
- PubChem. 3-Bromoquinoline. National Center for Biotechnology Information.
- Google Patents. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
- Royal Society of Chemistry. Synthesis of 2-trifluoromethylated quinolines from CF₃-alkenes.
- Adimule, V., et al. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. *RSC Advances*.
- Kumar, A., et al. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. *RSC Advances*. National Institutes of Health.
- PubMed. Discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as potential anti-cancer agent. National Institutes of Health.
- Chandra, D., et al. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. *Synlett*. Thieme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-BROMO-2-(TRIFLUOROMETHYL)QUINOLINE | CymitQuimica [cymitquimica.com]
- 8. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight and formula of 3-bromo-2-(trifluoromethyl)quinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2624829#molecular-weight-and-formula-of-3-bromo-2-trifluoromethyl-quinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

